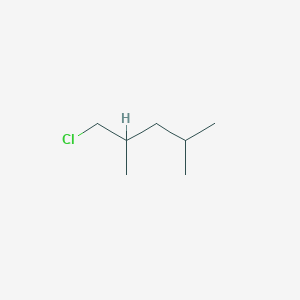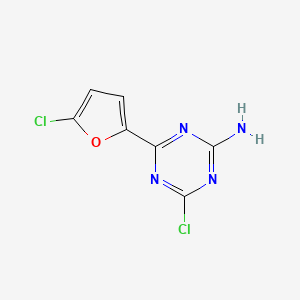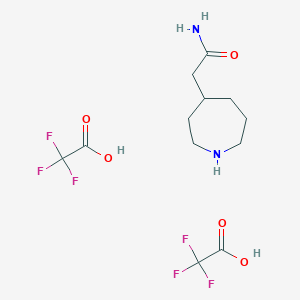
2-(Azepan-4-yl)acetamide,bis(trifluoroaceticacid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C12H18F6N2O5 and a molecular weight of 384.27 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an azepane ring and trifluoroacetic acid groups .
Preparation Methods
The synthesis of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves several steps. One common method includes the reaction of azepane with acetic anhydride to form 2-(Azepan-4-yl)acetamide. This intermediate is then treated with trifluoroacetic acid to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Chemical Reactions Analysis
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) involves its interaction with specific molecular targets. The azepane ring and trifluoroacetic acid groups play a crucial role in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) can be compared with other similar compounds such as:
N-(azepan-4-yl)-2,2,2-trifluoroacetamide: This compound also contains an azepane ring and trifluoroacetic acid groups but differs in its specific structure and properties.
2-(Azepan-4-yl)acetamide: This compound lacks the trifluoroacetic acid groups, making it less reactive in certain chemical reactions.
The uniqueness of 2-(Azepan-4-yl)acetamide, bis(trifluoroacetic acid) lies in its combination of the azepane ring and trifluoroacetic acid groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C12H18F6N2O5 |
|---|---|
Molecular Weight |
384.27 g/mol |
IUPAC Name |
2-(azepan-4-yl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c9-8(11)6-7-2-1-4-10-5-3-7;2*3-2(4,5)1(6)7/h7,10H,1-6H2,(H2,9,11);2*(H,6,7) |
InChI Key |
LMEHXJHGPDXCNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
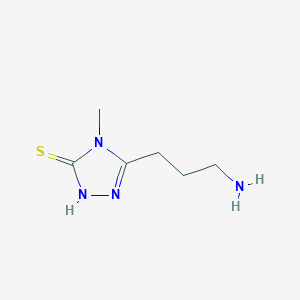
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)
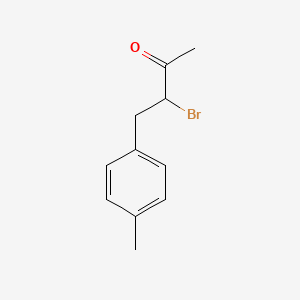




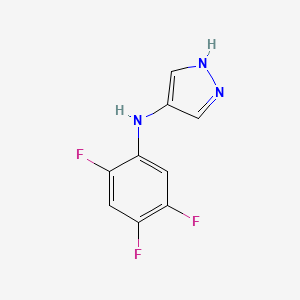
![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)
